3-Chloro-2-ethoxy-5-fluorophenylboronicacid
Overview
Description
3-Chloro-2-ethoxy-5-fluorophenylboronic acid is a boronic acid derivative with the molecular formula C8H9BClFO3 and a molecular weight of 218.42 g/mol. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds .
Preparation Methods
The synthesis of 3-Chloro-2-ethoxy-5-fluorophenylboronic acid typically involves the reaction of the corresponding halogenated phenyl derivative with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) under mild conditions . The reaction conditions often include the use of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
3-Chloro-2-ethoxy-5-fluorophenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents. The reaction conditions are typically mild, making these reactions highly efficient and selective.
Scientific Research Applications
3-Chloro-2-ethoxy-5-fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Boronic acids are known to interact with biological molecules such as enzymes and receptors.
Medicine: Boronic acid derivatives have been explored for their potential in drug development, particularly as enzyme inhibitors and in cancer therapy.
Industry: It is used in the production of advanced materials and in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-ethoxy-5-fluorophenylboronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The molecular targets and pathways involved in its biological applications are related to its ability to form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition and molecular recognition .
Comparison with Similar Compounds
3-Chloro-2-ethoxy-5-fluorophenylboronic acid can be compared with other boronic acid derivatives such as:
3-Chloro-5-fluorophenylboronic acid: Similar in structure but lacks the ethoxy group, which may affect its reactivity and applications.
3-Formylphenylboronic acid:
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position, affecting its chemical properties and uses.
The uniqueness of 3-Chloro-2-ethoxy-5-fluorophenylboronic acid lies in its specific substituents, which confer distinct reactivity and make it suitable for specialized applications in organic synthesis and scientific research.
Properties
IUPAC Name |
(3-chloro-2-ethoxy-5-fluorophenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClFO3/c1-2-14-8-6(9(12)13)3-5(11)4-7(8)10/h3-4,12-13H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBJWNSRNFNCOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC)Cl)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101221753 | |
Record name | Boronic acid, B-(3-chloro-2-ethoxy-5-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101221753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-18-1 | |
Record name | Boronic acid, B-(3-chloro-2-ethoxy-5-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(3-chloro-2-ethoxy-5-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101221753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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